molecular formula C12H16N2O4S2 B4281277 2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

Cat. No.: B4281277
M. Wt: 316.4 g/mol
InChI Key: NANVYWASWYCPDP-UHFFFAOYSA-N
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Description

2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thienyl group, an amino carbonyl group, and an oxoethyl thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multi-step organic reactions. One common approach is to start with the thienyl derivative, which undergoes a series of reactions including amination, carbonylation, and thiolation to introduce the desired functional groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • [(2-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]propionic acid
  • [(2-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]butyric acid

Uniqueness

2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[2-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S2/c1-3-7-6(2)20-12(10(7)11(13)18)14-8(15)4-19-5-9(16)17/h3-5H2,1-2H3,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANVYWASWYCPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CSCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 3
2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 4
2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-[(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

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